Einecs 299-168-8

Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) identifier 299-168-8 corresponds to a specific chemical compound regulated under EU chemical legislation. Chemical inventories like Einecs categorize substances based on their commercial availability and regulatory status, requiring systematic comparisons to assess toxicity, reactivity, and industrial applicability .

A rigorous introduction for such a compound would typically include:

- Chemical identity: Molecular formula, structural features, and key physical properties (e.g., melting point, solubility).

- Applications: Industrial or research uses, such as catalysis, synthesis, or material science.

- Regulatory status: Hazard classifications, safety data, and environmental impact assessments.

Unfortunately, the provided evidence lacks explicit data for Einecs 299-168-8, necessitating reliance on comparative methodologies outlined in sources related to chemical databases and structural analogs .

Properties

CAS No. |

93857-35-3 |

|---|---|

Molecular Formula |

C16H18N2O4 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

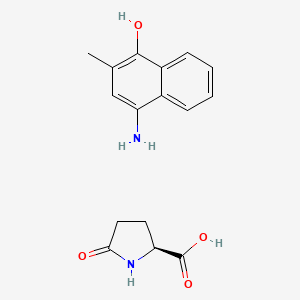

4-amino-2-methylnaphthalen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO.C5H7NO3/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-4-2-1-3(6-4)5(8)9/h2-6,13H,12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

GGLOONDWKGBEGT-HVDRVSQOSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-168-8, like many chemical compounds, would undergo various types of chemical reactions such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the compound’s chemical structure .

Scientific Research Applications

The scientific research applications of Einecs 299-168-8 would span multiple fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it might be studied for its potential therapeutic effects or biological activity. In industry, it could be used in the production of materials, chemicals, or pharmaceuticals .

Mechanism of Action

The mechanism of action of Einecs 299-168-8 would involve its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and the biological context in which it is studied .

Comparison with Similar Compounds

Data Collection and Validation

Comparative studies require:

- Structural similarity assessment : Tools like read-across structure-activity relationships (RASAR) to identify analogs based on molecular descriptors (e.g., functional groups, topology) .

- Experimental reproducibility : Detailed synthesis protocols, purity assays (HPLC), and safety considerations, as emphasized in analytical chemistry guidelines .

Key Parameters for Comparison

From and , critical parameters include:

- Physicochemical properties : Molecular weight, melting/boiling points, log P (lipophilicity).

- Toxicological profiles : Hazard statements (e.g., H315: skin irritation), bioactivity scores, and environmental persistence.

- Synthetic accessibility : Reaction conditions, yields, and scalability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table synthesizes comparison strategies using examples from and , adapted hypothetically for Einecs 299-168-8 :

Toxicological and Functional Differences

- Phenylboronic Acid (Einecs 202-701-9) : Primarily used in Suzuki-Miyaura coupling. Lower bioactivity but similar hazard profile to the hypothetical 299-168-8 , suggesting shared reactivity with boronic acid groups .

- CAS 918538-05-3 : Higher toxicity (H335: respiratory irritation) due to chlorine substituents, indicating electronegative groups amplify hazards .

- CAS 79349-82-9 : Sulfur-containing analogs show moderate bioactivity, likely due to thiol group reactivity, but lack explicit hazard data in the evidence .

Research Findings and Limitations

Key Insights

Limitations in Current Evidence

- Data gaps : The absence of explicit data for This compound precludes definitive conclusions, underscoring the need for primary literature or specialized databases.

- Methodological constraints : Cross-study comparisons are hindered by inconsistent reporting of parameters like purity and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.